Chlorphenoctium Amsonate
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Overview
Description
Chlorphenoctium amsonate is a biochemical compound with the molecular formula C₃₁H₄₁Cl₂N₃O₇S₂ and a molecular weight of 702.7 g/mol . It is known for its applications in various scientific research fields, particularly in chemistry and biology.
Preparation Methods
The synthesis of Chlorphenoctium amsonate involves several steps, including the reaction of 2,4-dichlorophenoxyacetic acid with dimethylamine to form the intermediate compound. This intermediate is then reacted with octylamine to produce the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and require controlled temperatures to ensure the desired product yield.
Chemical Reactions Analysis
Chlorphenoctium amsonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chlorphenoctium amsonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Chlorphenoctium amsonate involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chlorphenoctium amsonate can be compared with other similar compounds, such as:
Chlorpheniramine: A histamine H1 receptor antagonist used in allergy treatment.
Chlorphenoxyacetic acid: A herbicide used in agriculture.
This compound is unique due to its specific molecular structure and the range of applications it has in scientific research.
Properties
CAS No. |
7168-18-5 |
---|---|
Molecular Formula |
C17H28Cl2NO.C14H13N2O6S2 C31H41Cl2N3O7S2 |
Molecular Weight |
702.7 g/mol |
IUPAC Name |
5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonate;(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium |
InChI |
InChI=1S/C17H28Cl2NO.C14H14N2O6S2/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h10-11,13H,4-9,12,14H2,1-3H3;1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/q+1;/p-1/b;2-1+ |
InChI Key |
GQCIBLGQUDFKGX-WLHGVMLRSA-M |
SMILES |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Isomeric SMILES |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
7168-18-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chlorphenoctium amsonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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